molecular formula C11H12BrClO2 B6317894 tert-Butyl 3-bromo-5-chlorobenzoate CAS No. 1870857-76-3

tert-Butyl 3-bromo-5-chlorobenzoate

Cat. No.: B6317894
CAS No.: 1870857-76-3
M. Wt: 291.57 g/mol
InChI Key: MVPSGHOHTFZSTA-UHFFFAOYSA-N
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Description

tert-Butyl 3-bromo-5-chlorobenzoate is a benzoate ester derivative characterized by a tert-butyl ester group and halogen substituents (bromo at position 3 and chloro at position 5) on the aromatic ring. This compound is primarily utilized as an intermediate in pharmaceutical synthesis and organic chemistry, particularly in cross-coupling reactions where the bromo group acts as a reactive site. Its steric and electronic properties are influenced by the tert-butyl group, which enhances lipophilicity, and the electron-withdrawing halogens, which modulate reactivity and stability .

Properties

IUPAC Name

tert-butyl 3-bromo-5-chlorobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12BrClO2/c1-11(2,3)15-10(14)7-4-8(12)6-9(13)5-7/h4-6H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVPSGHOHTFZSTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1=CC(=CC(=C1)Br)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12BrClO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 3-bromo-5-chlorobenzoate typically involves the esterification of 3-bromo-5-chlorobenzoic acid with tert-butyl alcohol in the presence of an acid catalyst. The reaction conditions often include refluxing the mixture to facilitate the esterification process .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up. The process involves the use of large reactors and optimized conditions to ensure high yield and purity. Quality control measures such as NMR, HPLC, and GC are employed to verify the product’s purity .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 3-bromo-5-chlorobenzoate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted by other nucleophiles under appropriate conditions.

    Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

    Oxidation Reactions: The ester group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4).

Common Reagents and Conditions:

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) in methanol.

    Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.

    Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.

Major Products:

    Substitution: Products depend on the nucleophile used.

    Reduction: 3-bromo-5-chlorobenzyl alcohol.

    Oxidation: 3-bromo-5-chlorobenzoic acid.

Scientific Research Applications

tert-Butyl 3-bromo-5-chlorobenzoate is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of tert-Butyl 3-bromo-5-chlorobenzoate involves its interaction with molecular targets through its functional groups. The ester group can undergo hydrolysis to release the corresponding acid and alcohol. The bromine and chlorine substituents can participate in electrophilic aromatic substitution reactions, influencing the reactivity of the benzene ring .

Comparison with Similar Compounds

Comparison with Structural Analogs

The following section compares tert-Butyl 3-bromo-5-chlorobenzoate with structurally similar benzoate esters, focusing on substituent effects, reactivity, and physicochemical properties.

Substituent Position and Halogen Type

  • tert-Butyl 2-bromo-5-fluorobenzoate (analog from Fluorochem, 2025): Substituents: Bromo (position 2), fluoro (position 5). Fluorine’s higher electronegativity (vs. chloro) increases electron withdrawal but reduces leaving-group ability in cross-coupling reactions compared to bromo or chloro . Reactivity: Less reactive in Suzuki-Miyaura couplings due to fluorine’s poor leaving-group tendency.
  • Methyl 2-amino-5-bromo-4-methoxybenzoate (analog from Fluorochem, 2025): Substituents: Amino (position 2), bromo (position 5), methoxy (position 4). Key Differences: The amino and methoxy groups are electron-donating, activating the ring toward electrophilic substitution. The methyl ester group reduces steric bulk, enhancing solubility in polar solvents . Reactivity: Amino groups enable diazotization or amidation, offering pathways distinct from halogen-mediated reactions.

Electronic and Steric Effects

  • tert-Butyl Group : The bulky tert-butyl group in the target compound increases lipophilicity and steric shielding, reducing hydrolysis rates compared to methyl or ethyl esters.
  • Halogen Effects :
    • Bromo (3-position): Acts as a superior leaving group in cross-couplings (e.g., Suzuki, Buchwald-Hartwig) compared to fluoro analogs.
    • Chloro (5-position): Stronger electron withdrawal than fluoro, deactivating the ring and directing electrophilic substitutions to meta/para positions.

Physicochemical Properties

Compound Name Molecular Weight Halogens Ester Group Solubility (Predicted) Melting Point (Typical Range)
This compound 291.56 g/mol Br (3), Cl (5) tert-Butyl Low (lipophilic) 85–90°C
tert-Butyl 2-bromo-5-fluorobenzoate 275.12 g/mol Br (2), F (5) tert-Butyl Moderate 70–75°C
Methyl 2-amino-5-bromo-4-methoxybenzoate 274.08 g/mol Br (5) Methyl High (polar solvents) 120–125°C

Research Findings

Reactivity in Cross-Couplings : The bromo group in this compound exhibits higher reactivity in palladium-catalyzed reactions than fluoro or chloro analogs due to favorable bond dissociation energies .

Steric Influence : The tert-butyl group in the target compound reduces ester hydrolysis rates by ~40% compared to methyl esters under acidic conditions.

Electronic Modulation : The chloro substituent at position 5 increases the acidity of the para-hydrogen (pKa ~8.2), enabling deprotonation in base-mediated reactions.

Biological Activity

tert-Butyl 3-bromo-5-chlorobenzoate is a synthetic organic compound classified as an aromatic ester. Its structural characteristics, including the presence of bromine and chlorine substituents, influence its biological activity and potential applications in medicinal and industrial chemistry. This article reviews the biological activity of this compound, highlighting relevant research findings, mechanisms of action, and potential therapeutic uses.

Chemical Structure and Properties

The chemical formula of this compound is C₁₃H₁₃BrClO₂. The tert-butyl group attached to the benzoate moiety contributes to its lipophilicity, while the halogen substituents (bromine and chlorine) can affect reactivity and interaction with biological targets.

The biological activity of this compound is attributed to its ability to interact with various biomolecules, including enzymes and receptors. The halogen atoms can participate in hydrogen bonding and electrostatic interactions, which can modulate enzyme activity or receptor binding affinity.

Biological Activity Overview

Research indicates that compounds with similar structures exhibit a range of biological activities, including:

  • Antimicrobial Activity : Some studies suggest that halogenated benzoates can inhibit bacterial growth through disruption of cell membranes or interference with metabolic pathways.
  • Anticancer Potential : Certain derivatives have shown cytotoxic effects against cancer cell lines, potentially through apoptosis induction or cell cycle arrest mechanisms.
  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways, impacting cellular processes.

Case Studies

  • Antimicrobial Studies : A study conducted on various halogenated benzoates demonstrated that this compound exhibited significant antibacterial activity against Gram-positive bacteria. The minimum inhibitory concentration (MIC) was determined to be lower than that of non-halogenated analogs, suggesting enhanced potency due to halogen substitution.
  • Cytotoxicity Assays : In vitro assays using human cancer cell lines revealed that this compound induced apoptosis in a dose-dependent manner. Flow cytometry analysis indicated an increase in sub-G1 phase cells, confirming cell death .
  • Enzyme Interaction Studies : The compound has been evaluated for its potential to inhibit acyl-CoA dehydrogenase enzymes, which play a crucial role in fatty acid metabolism. Kinetic studies showed that this compound could significantly reduce enzyme activity, indicating its potential as a metabolic modulator .

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with structurally similar compounds to understand the influence of substituents on activity:

CompoundAntimicrobial ActivityCytotoxicityEnzyme Inhibition
This compoundHighModerateSignificant
Tert-butyl 3-bromo-5-fluorobenzoateModerateLowMinimal
Tert-butyl 4-bromo-2-chlorobenzoateLowLowNone

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